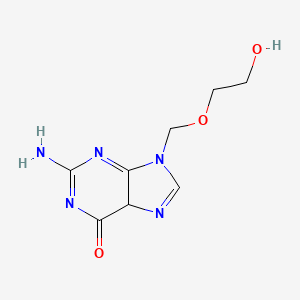
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is widely used as an antiviral agent, particularly in the treatment of herpes simplex virus infections and varicella-zoster virus infections . Its structure consists of a purine base (guanine) linked to a 2-hydroxyethoxymethyl group, which is crucial for its antiviral activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one involves several steps:
Starting Material: The synthesis begins with guanine.
Protection of Amino Group: The amino group of guanine is protected using a suitable protecting group.
Alkylation: The protected guanine is then alkylated with 2-(chloromethoxy)ethanol to introduce the 2-hydroxyethoxymethyl group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various nucleoside analogues.
Biology: Studied for its role in inhibiting viral DNA synthesis.
Industry: Employed in the pharmaceutical industry for the production of antiviral medications.
Wirkmechanismus
The antiviral activity of 2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one is primarily due to its ability to inhibit viral DNA synthesis. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to its monophosphate form, which is then converted to the triphosphate form by cellular enzymes. The triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Famciclovir: Another antiviral agent used to treat herpesvirus infections.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one is unique due to its specific mechanism of action, targeting viral DNA synthesis. Its structure allows it to be selectively activated by viral thymidine kinase, minimizing toxicity to uninfected cells .
Eigenschaften
Molekularformel |
C8H11N5O3 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,5,14H,1-2,4H2,(H2,9,12,15) |
InChI-Schlüssel |
SKQHZVDYOPPGIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2C(=NC(=NC2=O)N)N1COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)
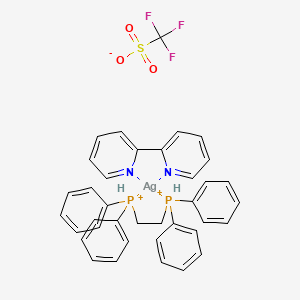
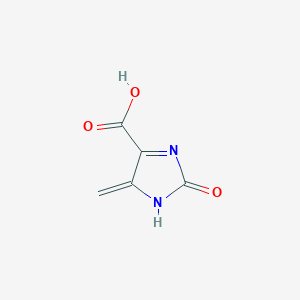
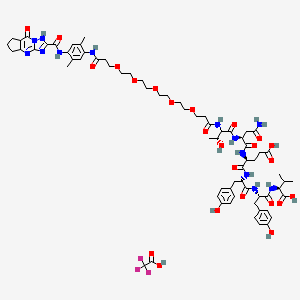
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)

![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)

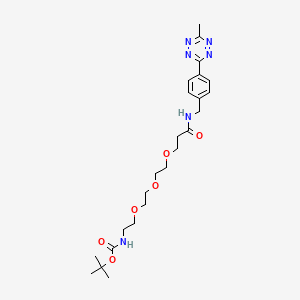
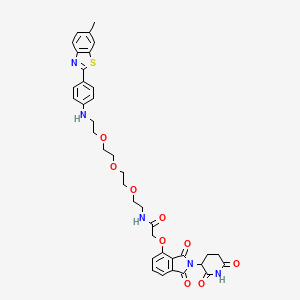
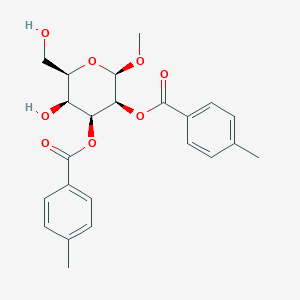
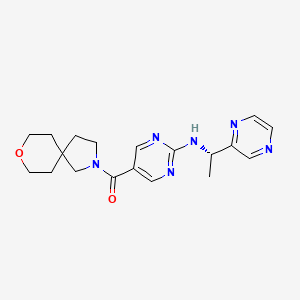
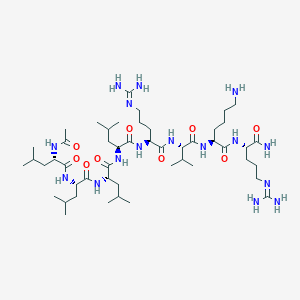
![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)
